N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of a thiophene ring, a pyridine ring, and an adamantane moiety
Scientific Research Applications
N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Materials Science: Its structural properties can be exploited in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 5-(thiophen-2-yl)pyridine and adamantane-1-carboxylic acid. These intermediates are then coupled using reagents like coupling agents or catalysts under specific conditions to form the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridine ring can produce piperidine derivatives .
Mechanism of Action
The mechanism of action of N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiophene and pyridine rings can interact with biological macromolecules, such as proteins or nucleic acids, through π-π stacking or hydrogen bonding. The adamantane moiety provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but lack the thiophene and adamantane moieties.
Thiophene derivatives: Compounds like thiophene sulfoxides and sulfones have similar thiophene rings but different functional groups.
Adamantane derivatives: Compounds such as adamantane-1-carboxylic acid share the adamantane core but have different substituents.
Uniqueness
N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide is unique due to its combination of three distinct structural motifs: the thiophene ring, the pyridine ring, and the adamantane moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c24-20(21-8-14-4-15(9-21)6-16(5-14)10-21)23-12-17-7-18(13-22-11-17)19-2-1-3-25-19/h1-3,7,11,13-16H,4-6,8-10,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYCUZOREBSGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC(=CN=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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